Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate
Description
Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate (CAS: 2243953-80-0) is a heterocyclic compound featuring a fused thienoquinoline scaffold substituted with an amino group at position 1 and a methyl carboxylate ester at position 2. Its molecular formula is C₂₀H₁₆N₂O₃S, with a molecular weight of 364.4 g/mol . Key spectroscopic data, such as its Smiles notation (COC(=O)c1sc2ccc3nc(OCc4ccccc4)ccc3c2c1N), confirm its regiochemistry and functional group arrangement .
Properties
Molecular Formula |
C13H10N2O2S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C13H10N2O2S/c1-17-13(16)12-11(14)10-7-3-2-6-15-8(7)4-5-9(10)18-12/h2-6H,14H2,1H3 |
InChI Key |
GDCCWBXPPAQDOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC3=C2C=CC=N3)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Key Intermediates
A reliable approach to synthesizing this compound involves preparing key intermediates such as 3-aminothieno[3,2-b]benzofuran-2-carboxylates or related thienoquinoline precursors.
- Preparation of 3-Aminothieno[3,2-b]benzofuran-2-carboxylates:
- Starting from 3-chlorobenzofuran-2-carbaldehydes, substitution of the chlorine atom with a thiol-containing moiety such as -SCH2CO2Me is performed.
- Conversion of the aldehyde group (-CHO) at the C-2 position into a nitrile (-CN) group is achieved by treatment with hydroxylamine hydrochloride followed by dehydration with phosphoryl chloride.
- Base-promoted cyclization of the carbonitrile intermediate yields the 3-aminothieno[3,2-b]benzofuran-2-carboxylate scaffold.
This multi-step sequence is crucial because direct substitution of chlorine with sulfur nucleophiles in some substrates fails due to electronic effects of substituents on the benzofuran system.
Cyclization and Functional Group Transformations
- The cyclization step to form the thienoquinoline core is typically conducted under basic conditions using potassium tert-butoxide in tetrahydrofuran solvent.
- The amino group at position 1 is introduced or revealed during this cyclization or subsequent transformations.
- Esterification to form the methyl carboxylate group is often achieved by alkylation with methyl chloroacetate or methyl iodide under controlled conditions.
Alkylation and Methylation Reactions
- Methylation reactions on related quinoline carboxylate compounds have been studied extensively to understand regioselectivity.
- For example, methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate proceeds via an S-methylation step followed by O- or N-methylation under stronger base conditions.
- The use of bases such as sodium hydride or potassium carbonate facilitates the generation of anions that undergo nucleophilic substitution with methyl iodide.
- Reaction conditions such as solvent polarity, temperature, and base strength significantly affect product distribution and yield.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorine substitution | Na2S in DMF, then methyl chloroacetate | -SCH2CO2Me substituted benzofuran derivative | High (not quantified) | Prevents premature cyclization |
| Aldehyde to nitrile conversion | Hydroxylamine hydrochloride, POCl3 | Carbonitrile intermediate | Moderate to high | Difficult to crystallize |
| Cyclization | KOt-Bu in THF | 3-Aminothieno[3,2-b]benzofuran-2-carboxylate | High | Key step for heterocycle formation |
| Methylation (model quinoline) | Methyl iodide, NaH or K2CO3, DMF, 50°C | O- and N-methylated quinoline derivatives | 80-99 (O-methylation major) | Regioselectivity depends on base strength |
| Esterification | Methyl chloroacetate, alkylation conditions | Methyl carboxylate derivatives | High | Used to introduce methyl ester group |
Analysis of Preparation Methods
- The synthetic route to this compound requires careful orchestration of substitution, cyclization, and methylation steps.
- Electronic effects of substituents on the benzofuran or quinoline ring systems play a critical role in the success of nucleophilic substitutions.
- Strong bases and polar aprotic solvents favor the generation of reactive anions necessary for alkylation and methylation reactions.
- The Fischer indolization method, while useful for related thienoindole systems, is less directly applicable for this specific compound but informs the design of synthetic strategies involving heteroacene cores.
- Purification challenges such as crystallization difficulties necessitate controlled cooling and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate is a complex organic compound within the thienoquinoline family, characterized by a thieno[3,2-f]quinoline core structure. It has a methyl ester functional group at the carboxylate position and an amino group at the 1-position, which contribute to its potential biological activities. A benzyloxy substituent enhances its lipophilicity, which may influence its pharmacokinetic properties. Research indicates that thienoquinoline derivatives have anticancer properties, and compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. Their mechanism of action involves inhibiting cell proliferation and inducing apoptosis in a dose-dependent manner.
Potential Applications
Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate has potential applications in pharmaceutical development due to its biological activity. Interaction studies have been conducted to understand its binding affinity and mechanism of action against specific biological targets. Molecular docking studies have been used to predict interactions with proteins implicated in cancer biology, enhancing the understanding of its potential therapeutic effects.
Related Research
Other research has explored thieno[3,2-b]pyridine derivatives for their anti-hepatocellular carcinoma (anti-HCC) activity . A study evaluated 32 thieno[3,2-b]pyridine derivatives and found that methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate is a potent anti-HCC compound . It exhibited strong anti-HCC activity and low hepatotoxicity . Cell cycle analysis revealed that this compound's mechanism of action is related to G2/M cell cycle arrest .
Mechanism of Action
The mechanism of action of Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
The compound’s activity and physicochemical properties are influenced by substituents on the thienoquinoline core. Below is a comparative analysis with structurally related derivatives:
Key Research Findings
Cytotoxicity and Structure-Activity Relationships (SAR)
- Thieno[3,2-c]quinoline Derivatives (Compounds 81–83): Bromine and methoxyphenyl substituents at positions 6 and 8 significantly enhance cytotoxicity against MCF-7 cells. The LC₅₀ values for these compounds are comparable to nocodazole, a microtubule-disrupting agent. SAR studies indicate that electron-withdrawing groups (e.g., Br) and lipophilic aryl rings improve membrane permeability and target binding .
- Amino Group vs.
Spectroscopic and Physicochemical Properties
- ¹H NMR data for pyrroloquinoline derivatives (III-49 series) confirm distinct aromatic proton environments due to substituent-induced electronic effects .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate?
The compound can be synthesized via multi-step heterocyclic condensation reactions. A Friedländer condensation approach, as demonstrated for analogous quinoline-3-carboxylic acid derivatives, is effective. Key steps include:
- Cyclization of aminothiophene precursors with substituted salicylaldehydes under acidic conditions.
- Use of one-pot reactions to minimize intermediate isolation, improving yield and efficiency .
- Methyl esterification via nucleophilic substitution or ester exchange reactions, monitored by TLC or HPLC for purity.
Basic: How should researchers characterize the compound’s structural purity?
Combine spectroscopic and crystallographic methods:
- X-ray crystallography : Refine structures using SHELXL for precise atomic coordinates and displacement parameters (Tables 2–3 in ). Validate hydrogen bonding and π-π stacking interactions .
- Spectroscopy : Use / NMR to confirm substituent positions (e.g., methyl ester at C2, amino group at C1). IR spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches.
Advanced: How can crystallographic disorder in the thienoquinoline core be resolved during refinement?
Disorder often arises from flexible substituents or overlapping electron densities. Strategies include:
- Applying SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters for overlapping atoms .
- Using TWIN commands for twinned crystals, common in planar heterocycles.
- Cross-validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond lengths .
Advanced: What experimental designs are optimal for evaluating cytotoxicity in cancer cell lines?
Follow protocols validated for related thienoquinoline carboxylates:
- MTT assay : Treat MCF-7 cells with 0.1–100 μM compound for 24–72 hours. Normalize viability against DMSO controls .
- Real-time analysis : Use xCELLigence RTCA systems to monitor dose- and time-dependent effects (e.g., LC determination) .
- Controls : Include nocodazole (microtubule disruptor) to benchmark activity.
Advanced: How do electronic and lipophilic properties of substituents influence bioactivity?
Structure-activity relationship (SAR) studies on methyl 6,8-diarylthienoquinoline-2-carboxylates reveal:
- Electron-withdrawing groups (e.g., Br at C6/C8) enhance cytotoxicity via increased electrophilicity.
- Lipophilic substituents (e.g., 4-methoxyphenyl) improve membrane permeability, as shown by logP calculations .
- Use Hansch analysis to correlate substituent Hammett constants () with IC values.
Advanced: How should researchers address contradictions in bioassay data across studies?
Contradictions may arise from assay conditions or cell line variability. Mitigate by:
- Standardizing protocols (e.g., identical serum concentrations, passage numbers).
- Validating results with orthogonal assays (e.g., RTCA + colony formation assays) .
- Reporting full datasets, including negative controls and statistical outliers.
Basic: What purification techniques are suitable for isolating this compound?
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:2).
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove unreacted starting materials.
- Monitor by HPLC (C18 column, 254 nm UV detection) to confirm >95% purity .
Advanced: How can solubility limitations in biological assays be addressed?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxylate) without disrupting the thienoquinoline core .
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion.
Basic: How to interpret splitting patterns in 1H^1H1H NMR for this compound?
- The methyl ester (COOCH) appears as a singlet (~3.9 ppm).
- Aromatic protons exhibit complex splitting due to coupling in the fused thienoquinoline system. Use 2D COSY or NOESY to assign peaks .
Advanced: What strategies mitigate polymorphism in crystallography studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
